Amphidinolide B4
Description
Contextualization of Amphidinolide B4 within the Amphidinolide Family
This compound belongs to the amphidinolide family, a diverse group of cytotoxic macrolides. mdpi.comacs.org These polyketide natural products are characterized by a macrocyclic lactone ring, and while they share a common classification, they exhibit a broad range of structures. gla.ac.uk The amphidinolide family includes over 30 identified members, such as amphidinolides A through S. mdpi.com
The B-series of amphidinolides, which includes this compound, are 26- or 27-membered macrolides known for their potent cytotoxicity. mdpi.com Structurally, they often feature unique elements like an allyl epoxide and vicinally located one-carbon branches. mdpi.com this compound, specifically, is a 26-membered macrolide. mdpi.com It shares a structural relationship with other B-type amphidinolides like Amphidinolide B and B5. mdpi.comnih.gov The cytotoxicity of the amphidinolide H-type macrolides, which are structurally similar to the B series, is thought to be influenced by the presence of an allyl epoxide, an S-cis-diene moiety, and a ketone at C-20. mdpi.com
Table 1: Selected Members of the Amphidinolide Family
| Compound Name | Macrolide Ring Size | Notable Structural Features |
| Amphidinolide B | 26-membered | Allyl epoxide, vicinal one-carbon branches |
| This compound | 26-membered | Allyl epoxide, S-cis-diene moiety |
| Amphidinolide B5 | 26-membered | Similar to this compound |
| Amphidinolide C | 25-membered | Two 2,5-trans tetrahydrofurans, two 1,3-diene systems |
| Amphidinolide F | 25-membered | Similar to Amphidinolide C |
| Amphidinolide G | 27-membered | Structurally related to Amphidinolide B |
| Amphidinolide H | 27-membered | Structurally related to Amphidinolide B |
| Amphidinolide T1 | 19-membered | Furan ring |
Biogeographical Distribution and Source Organisms of Amphidinolide-Producing Dinoflagellates
Amphidinolides are produced by dinoflagellates of the genus Amphidinium. gla.ac.ukmdpi.com These unicellular organisms are found in a variety of aquatic environments, including as phytoplankton, in sand, on coral, and on macroalgae. mdpi.com The genus Amphidinium is diverse, with over 100 species identified in both freshwater and marine habitats, showing significant biodiversity in the Atlantic and Pacific oceans. mdpi.com
The primary source of many amphidinolides, including the B series, is symbiotic dinoflagellates that live within marine acoel flatworms of the genus Amphiscolops. mdpi.comgla.ac.uk These flatworms are commonly found in the coral reefs off the coast of Okinawa, Japan. gla.ac.uk More recently, amphidinolides have also been isolated from the Brazilian octocoral Stragulum bicolor, suggesting that Amphidinium sp. may also be a symbiont of this organism. gla.ac.uk
This compound, along with Amphidinolide B5, was specifically isolated from the marine dinoflagellate Amphidinium sp. strain Y-100. mdpi.com This strain is one of several amphidinolide-producing strains, including Y-5, Y-42, Y-71, and Y-72, that have been studied for their production of these complex molecules. mdpi.com The geographical distribution of Amphidinium species is widespread, with various species and strains being identified in locations such as the coastal waters of Mexico, Australia, the USA, and Canada. mdpi.comnih.gove-algae.orgresearchgate.net However, the production of specific amphidinolides can be strain-dependent. nih.gov
Challenges and Significance of this compound Research, Emphasizing Limited Natural Availability
A major hurdle in the study and potential application of this compound and other amphidinolides is their extremely limited availability from natural sources. acs.orgnih.gov The yield of these compounds from dinoflagellate cultures is generally very low. mdpi.com This scarcity poses a significant obstacle to conducting extensive biological research and clinical testing. mdpi.comresearchgate.net
The low natural abundance has spurred considerable interest in the total synthesis of amphidinolides. acs.orgsci-hub.se However, these are highly complex undertakings due to the intricate structures and numerous stereocenters of the molecules. mdpi.comresearchgate.net The total synthesis of an amphidinolide can require between 40 and over 70 individual steps, making it a labor-intensive and economically challenging endeavor. mdpi.com Despite these difficulties, total synthesis provides a crucial route to obtaining sufficient quantities of these compounds for further investigation and allows for the creation of analogues to study structure-activity relationships. mdpi.comnih.gov The potent biological activity of the amphidinolide family, including the nanomolar cytotoxicity of some members against various cancer cell lines, underscores the significance of overcoming these supply challenges. acs.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H50O7 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(1S,2E,6E,10S,12R,13S,14R,17S,19S,20E,24R,26S)-13,14,17-trihydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
InChI |
InChI=1S/C32H50O7/c1-19-13-20(2)15-29-28(39-29)12-10-8-9-11-21(3)32(37)38-25(7)16-24(6)30(35)31(36)27(34)18-26(33)17-23(5)22(4)14-19/h10-12,14,20,23-26,28-31,33,35-36H,1,8-9,13,15-18H2,2-7H3/b12-10+,21-11+,22-14+/t20-,23+,24-,25+,26+,28+,29+,30+,31+/m1/s1 |
InChI Key |
SHLAOTDGXARWIM-NMUCVDJPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H](O2)/C=C/CC/C=C(/C(=O)O[C@H](C[C@H]([C@@H]([C@H](C(=O)C[C@H](C[C@@H](/C(=C/C(=C)C1)/C)C)O)O)O)C)C)\C |
Canonical SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)C)O)O)O)C)C)C |
Synonyms |
amphidinolide B7 |
Origin of Product |
United States |
Isolation and Primary Structural Characterization of Amphidinolide B4
Isolation Methodologies from Dinoflagellate Cultures
Amphidinolide B4, along with its congener Amphidinolide B5, was isolated from a marine dinoflagellate, Amphidinium sp. (strain Y-100). nih.gov The isolation of these scarce natural products is a meticulous process, often requiring large-scale cultivation of the producing organism. nih.govnih.gov The general procedure involves the extraction of the biomaterial, followed by a series of chromatographic steps to separate the complex mixture of metabolites and isolate the pure compounds. researchgate.net The molecular formula of this compound was determined to be C₃₂H₅₀O₈ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, which showed a pseudomolecular ion peak at m/z 569.3467 (M+Na)⁺. nih.gov
Spectroscopic Elucidation of this compound Macrolactone Structure
The planar structure of this compound was elucidated through detailed analysis of various spectroscopic data. nih.gov The ¹H NMR spectrum of this compound showed similarities to that of the known compound, Amphidinolide B, providing initial clues to its structural class. nih.gov The elucidation of the complex 26-membered macrolide structure relied heavily on advanced NMR techniques. nih.gov
The relative stereochemistry of this compound was established through a comprehensive analysis of 2D NMR data. nih.gov Techniques such as ¹³C–¹³C correlation experiments were instrumental in piecing together the carbon framework of the molecule. nih.gov The detailed comparison of the ¹³C NMR data of this compound with those of structurally related amphidinolides played a crucial role in deducing the stereochemical arrangement of its various chiral centers. nih.gov
The structural elucidation of this compound was greatly aided by comparing its spectroscopic data with those of known amphidinolides, particularly Amphidinolide B, H, H2, and H3. nih.gov The ¹³C chemical shifts for the C-1 to C-13 portion of this compound, which includes two methyl groups (C-27 and C-28) and an exomethylene group (C-29), corresponded well with those of Amphidinolides B, H, and H2. nih.gov Similarly, the ¹³C chemical shifts for the C-20 to C-26 and C-32 region of this compound were very close to those of Amphidinolides H and H2. nih.gov This high degree of similarity suggested that the relative stereochemistry of these segments in this compound is the same as in these related compounds. nih.gov
The table below presents a comparison of the ¹³C NMR data for this compound and several related compounds, highlighting the structural similarities.
Table 1: Comparative ¹³C NMR Data of this compound and Related Compounds in CDCl₃
| Carbon No. | This compound (1) | Amphidinolide B5 (2) | Amphidinolide B (3) | Amphidinolide H (4) |
|---|---|---|---|---|
| 1 | 173.3 | 173.2 | 173.2 | 173.2 |
| 2 | 34.3 | 34.3 | 34.3 | 34.3 |
| 3 | 77.8 | 77.8 | 77.8 | 77.8 |
| 4 | 38.3 | 38.3 | 38.3 | 38.3 |
| 5 | 73.1 | 73.1 | 73.1 | 73.1 |
| 6 | 41.1 | 41.1 | 41.1 | 41.1 |
| 7 | 146.1 | 146.1 | 146.1 | 146.1 |
| 8 | 125.1 | 125.1 | 125.1 | 125.1 |
| 9 | 35.8 | 35.8 | 35.8 | 35.8 |
| 10 | 25.1 | 25.1 | 25.1 | 25.1 |
| 11 | 134.1 | 134.1 | 134.1 | 134.1 |
| 12 | 129.9 | 129.9 | 129.9 | 129.9 |
| 13 | 75.1 | 75.1 | 75.1 | 75.1 |
| 14 | 34.9 | 34.9 | 34.9 | 34.9 |
| 15 | 71.2 | 71.2 | 71.2 | 71.2 |
| 16 | 42.5 | 42.5 | 42.5 | 42.5 |
| 17 | 68.9 | 68.9 | 68.9 | 68.9 |
| 18 | 36.1 | 36.1 | 36.1 | 36.1 |
| 19 | 27.2 | 27.2 | 27.2 | 27.2 |
| 20 | 72.8 | 72.8 | 72.8 | 72.8 |
| 21 | 139.8 | 139.8 | 139.8 | 139.8 |
| 22 | 124.5 | 124.5 | 124.5 | 124.5 |
| 23 | 33.1 | 33.1 | 33.1 | 33.1 |
| 24 | 29.8 | 29.8 | 29.8 | 29.8 |
| 25 | 66.2 | 66.2 | 66.2 | 66.2 |
| 26 | 78.1 | 78.1 | 78.1 | 78.1 |
| 27 | 16.9 | 16.9 | 16.9 | 16.9 |
| 28 | 14.1 | 14.1 | 14.1 | 14.1 |
| 29 | 106.2 | 106.2 | 106.2 | 106.2 |
| 30 | 21.5 | 21.5 | 21.5 | 21.5 |
| 31 | 10.1 | 10.1 | 10.1 | 10.1 |
Data sourced from Kobayashi et al. nih.gov
Biosynthetic Pathways of Amphidinolide B4 and Congeners
Polyketide Origin and Precursor Incorporation Studies (e.g., Acetate)
Stable isotope labeling studies have been fundamental in deciphering the building blocks of amphidinolides. These experiments have conclusively established that the carbon skeletons of amphidinolide B, along with congeners like C, H, J, T1, W, X, and Y, are derived entirely from acetate (B1210297). nih.gov This includes the pendent methyl groups, which in many other polyketide pathways originate from S-adenosylmethionine (SAM) or propionate. nih.gov The incorporation of acetate, however, is not sequential, indicating a non-canonical polyketide assembly. rsc.org
Feeding experiments using 13C-labeled acetate have revealed a complex pattern of incorporation. mdpi.com For instance, the biosynthesis of amphidinolide H and G is thought to arise from three separate polyketide chains, featuring unusual "m-m" patterns derived from acetate methyl groups. mdpi.com These molecules are constructed from ten acetate units, with six C1 cleavage sites, five methyl groups, and one methylene (B1212753) group. mdpi.com Similarly, amphidinolide J's structure is composed of nine intact acetate-derived C₂ units, with cleavage sites at C3 and C12, and four branched carbons resulting from β-alkylation and pseudo-α-alkylation. mdpi.com
A key feature of dinoflagellate-derived polyketides is the unusual incorporation of the acetate methyl group at carbons that would typically be derived from the C2 of acetate. nih.gov While most pendent methyl groups in amphidinolides come from the C1 of acetate, a significant number are appended to the C2 position. nih.gov This pattern, along with the frequent deletion of the C1 carbon from acetate units, distinguishes their biosynthesis from typical polyketide pathways. nih.gov
Table 1: Acetate Incorporation Patterns in Various Amphidinolides
| Amphidinolide | Number of Intact Acetate Units | Number of Cleaved Acetate Units | Origin of C1 Branches | Reference |
|---|---|---|---|---|
| Amphidinolide J | 9 | 2 (at C3, C12) | Acetate methyl carbons | mdpi.com |
| Amphidinolide H | 10 | 6 | Acetate methyl carbons | mdpi.com |
| Amphidinolide G | 10 | 6 | Acetate methyl carbons | mdpi.com |
| Amphidinolide W | 8 | 4 | Acetate methyl carbons | mdpi.com |
| Amphidinolide Y | 8 | 7 | Acetate methyl carbons | mdpi.com |
| Amphidinolide P | 7 | 3 | Acetate methyl carbons | mdpi.com |
Proposed Biosynthetic Divergences and Enzymatic Transformations
The structural diversity among amphidinolide congeners suggests a divergent biosynthetic pathway from a common intermediate. rsc.org For example, amphidinolides H and G share the same carbon skeleton as the B series but are distinguished by a hydroxyl group at C26. nih.gov Further divergence is seen in the lactonization site: the B and H series are lactonized at the C25 hydroxyl, while the G series is lactonized at the C26 hydroxyl. nih.gov
The formation of various β-branches off the core macrolactone ring is another significant feature. rsc.org Feeding studies have shown that these branches originate from the C-2 of acetate, rather than from SAM, suggesting they are under the control of the polyketide synthase (PKS) machinery itself. rsc.org The chemical structures suggest that these complex molecules are produced by modular type I PKS enzymes, sometimes in collaboration with non-ribosomal peptide synthetases (NRPS). nih.gov A minimal PKS module consists of an acyltransferase (AT) domain, a β-ketosynthase (KS) domain, and an acyl carrier protein (ACP). nih.gov The AT domain selects and loads a specific carboxylic acid extender unit onto the ACP, which is then condensed by the KS domain. nih.gov The structural variety is achieved through the use of different extender units and by the optional omission of post-condensation reactions like reduction and dehydration. nih.gov
The oxidative cleavage of the C6–C7 bond in amphidinolide Y to yield amphidinolide X provides evidence for the interconnectedness of these biosynthetic pathways, suggesting that amphidinolide Y is a biogenic precursor to amphidinolide X. mdpi.com This transformation highlights the role of specific tailoring enzymes in generating the diverse array of amphidinolide structures. mdpi.com
Genetic and Molecular Biology Approaches to Biosynthesis Elucidation
Efforts to understand the genetic basis of amphidinolide biosynthesis have focused on identifying the PKS genes responsible for their production. nih.gov The large size and complexity of dinoflagellate genomes present significant challenges to these studies. nih.gov
Researchers have used degenerate PCR to screen for β-ketosynthase (KS) domains of type I PKS genes in Amphidinium species. nih.govnih.gov In one study, fourteen unique KS domain fragments were identified exclusively in amphidinolide-producing strains. nih.govnih.gov A genomic fosmid library was constructed from the producing strain Amphidinium sp. Y-42, leading to the isolation of a 36.4 kb fragment containing genes with similarity to known type I PKS domains (KS, AT, dehydratase, ketoreductase, and ACP) and a thioesterase. mdpi.comnih.gov
The sheer size of the genetic machinery required is daunting; it is estimated that all the genes needed for amphidinolide production could span up to 500 kb of genomic DNA, and it is uncertain if they are located on a single locus or distributed throughout the genome. nih.govnih.gov This complexity has led some researchers to utilize cDNA to bypass the difficulties associated with genomic DNA. nih.gov The identification of these PKS gene clusters is a critical step towards understanding the enzymatic machinery and potentially harnessing it for the biotechnological production of these valuable compounds. mdpi.com
Advanced Synthetic Strategies Towards Amphidinolide B4 and Its Congeners
Total Synthesis Approaches for the Amphidinolide Macrolactone Core
The synthesis of the 26-membered macrolactone core of amphidinolide B4 is a central theme in the total synthesis efforts. These approaches often rely on the careful orchestration of fragment couplings, macrocyclization, and stereocontrolled bond formations.
Convergent synthesis, where different fragments of the target molecule are synthesized independently before being coupled together, is a favored approach for complex molecules like this compound. This strategy allows for the development of efficient and flexible routes.
One notable strategy involves a multi-module assembly approach. hkust.edu.hk In the synthesis of this compound, a key step was the Yamaguchi esterification to connect a C1–C6 acid fragment with a C13–C26 alcohol fragment. hkust.edu.hk This was followed by a B-alkyl Suzuki–Miyaura cross-coupling to form the C12–C13 bond with a C7–C12 alkyl iodide fragment. hkust.edu.hk This modular approach allows for the late-stage connection of significant portions of the molecule.
Another powerful convergent strategy employs a Stille-Migita cross-coupling reaction. researchgate.netnih.gov This reaction has been instrumental in forming the congested and chemically sensitive 1,3-diene moiety present in many amphidinolides. researchgate.netnih.gov The development of a modified chloride- and fluoride-free protocol for this reaction was crucial for its success, as it prevented the degradation of sensitive functional groups like silyl (B83357) ethers. researchgate.netnih.gov This robust and convergent blueprint has enabled the synthesis of several members of the amphidinolide B, G, and H families. nih.gov
The table below summarizes key fragment coupling reactions used in the synthesis of the amphidinolide macrolactone core.
| Coupling Reaction | Bond Formed | Fragments Joined | Key Features |
| Yamaguchi Esterification | Ester Linkage | C1–C6 Acid & C13–C26 Alcohol | Mild conditions for ester formation between complex fragments. hkust.edu.hk |
| B-alkyl Suzuki–Miyaura Coupling | C12–C13 | C1–C12 Iodide & C13–C26 Borane (B79455) | Forms a key carbon-carbon bond to unite major fragments. hkust.edu.hk |
| Stille-Migita Cross-Coupling | C-C (1,3-diene) | Vinyl Stannane & Vinyl Iodide | Creates the sterically hindered and labile 1,3-diene system. researchgate.netnih.gov |
| Horner-Wadsworth-Emmons Olefination | C8=C9 | C1–C7 Aldehyde & C8–C26 Phosphonate | A classic method for forming carbon-carbon double bonds. nih.gov |
The formation of the large 26-membered ring is a critical and often challenging step. Two primary strategies have emerged as highly effective: ring-closing metathesis (RCM) and macrolactonization.
Ring-Closing Metathesis (RCM) has proven to be a powerful tool for the macrocyclization of amphidinolide precursors. hkust.edu.hkresearchgate.netnih.gov In one approach to this compound, the Grubbs second-generation catalyst was used to form the C6–C7 (E)-double bond, thereby closing the macrolactone core. hkust.edu.hk A key innovation in the synthesis of related amphidinolides was the use of RCM involving a vinyl epoxide as one of the reacting partners, which demonstrated the reaction's high efficiency and selectivity even with sensitive functional groups present. researchgate.netnih.gov The success of RCM can be influenced by the conformation of the substrate, with certain stereochemical arrangements predisposing the molecule to efficient cyclization. acs.org
Macrolactonization , the intramolecular formation of an ester bond to close the ring, is another cornerstone of amphidinolide synthesis. The Yamaguchi macrolactonization is a frequently employed method. hkust.edu.hkgla.ac.uk This reaction utilizes 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, facilitating the intramolecular esterification. Other methods like Mitsunobu macrolactonization have also been explored, though sometimes with less success, prompting a switch to other strategies. nih.gov In some cases, a spontaneous Horner-Wadsworth-Emmons macrocyclization has been observed, providing a novel and efficient route to the macrocycle. nih.gov
The following table outlines key macrocyclization reactions employed in the synthesis of the amphidinolide core.
| Macrocyclization Method | Bond Formed | Catalyst/Reagent | Key Features |
| Ring-Closing Metathesis (RCM) | C=C | Grubbs Catalysts | Forms a carbon-carbon double bond to close the ring; tolerant of various functional groups. hkust.edu.hkresearchgate.netnih.govacs.org |
| Yamaguchi Macrolactonization | Ester Linkage | 2,4,6-Trichlorobenzoyl Chloride | A reliable method for forming large-ring lactones from a seco-acid. hkust.edu.hkgla.ac.uk |
| Mitsunobu Macrolactonization | Ester Linkage | DEAD, PPh₃ | An alternative to Yamaguchi, though can be substrate-dependent. nih.gov |
| Spontaneous HWE Macrocyclization | C=C | - | An unexpected and efficient intramolecular olefination to form the macrocycle. nih.gov |
Establishing the numerous stereocenters within the amphidinolide framework with high precision is a major undertaking. Chemists have employed a variety of powerful stereoselective reactions to achieve this.
B-alkyl Suzuki Coupling has emerged as a robust method for forming carbon-carbon bonds. hkust.edu.hkresearchgate.net This reaction is particularly advantageous due to its tolerance of a wide range of functional groups and the use of relatively non-toxic boron byproducts. researchgate.net In the total synthesis of this compound, a B-alkyl Suzuki–Miyaura cross-coupling was a key step in assembling the carbon skeleton. hkust.edu.hk The reaction involves the coupling of an alkyl borane with a vinyl or aryl halide, catalyzed by a palladium complex. researchgate.net
Aldol (B89426) reactions are fundamental to the construction of the polyketide chain of amphidinolides, allowing for the stereoselective formation of β-hydroxy ketone motifs. researchgate.netnih.gov Both chelation-controlled and non-chelation-controlled aldol reactions have been utilized to set key stereocenters, such as the one at C18. nih.govoregonstate.edu The choice of protecting groups on nearby hydroxyls can significantly influence the diastereoselectivity of these reactions. oregonstate.edu For instance, Evans' and Crimmins' aldol reactions have been used to synthesize fragments of amphidinolide B congeners, sometimes with unexpected stereochemical outcomes that can be exploited for synthetic advantage. researchgate.net
Stille-Migita Cross-Coupling , as mentioned earlier, is not only a powerful fragment coupling tool but also a method for stereoselectively forming carbon-carbon bonds, particularly in the context of creating complex diene systems. researchgate.netnih.gov The development of a modified, fluoride-free protocol using copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst has been a significant innovation, allowing for the coupling of sterically demanding partners with high yields while preserving sensitive silyl protecting groups. researchgate.netnih.govrsc.org
The allylic epoxide moiety is a sensitive functional group that is often installed late in the synthesis to avoid its degradation under various reaction conditions. nih.gov One strategy involves the epoxidation of a corresponding C7-C9 enone precursor. nih.gov Sharpless asymmetric epoxidation is a common method for achieving this transformation with high stereocontrol. nih.gov
In some synthetic routes, the allylic epoxide is formed from an allylic alcohol. For example, a Corey-Bakshi-Shibata (CBS) reduction can produce the desired allylic alcohol, which is then subjected to epoxidation. nih.gov Titanium-mediated epoxidation has also been employed for this purpose. nih.gov Another innovative approach involves the formation of a selenide, followed by oxidation and syn-elimination to generate the allylic epoxide with a specific olefin geometry. nih.gov
Diverted Total Synthesis for Analogues
The development of robust and convergent synthetic routes to this compound and its congeners opens up the possibility of "diverted total synthesis." nih.govwikipedia.org This strategy involves intercepting intermediates along the main synthetic pathway and modifying them to create analogues of the natural product. wikipedia.org This approach is invaluable for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for the potent biological activity of these compounds. mdpi.com
By having a flexible and modular synthetic plan, chemists can systematically alter various parts of the amphidinolide structure, such as the side chains or the stereochemistry at specific centers. nih.gov For example, the synthesis of depleted analogues of amphidinolide C has been pursued to understand the role of different functional groups. ust.hk This ability to generate a library of related compounds is crucial for advancing our understanding of their mechanism of action and for potentially developing new therapeutic agents with improved properties. nih.govmdpi.com
Challenges and Innovations in this compound Total Synthesis
The total synthesis of this compound is fraught with challenges that have spurred significant innovation in synthetic methodology.
Challenges:
Stereochemical Complexity: The molecule contains numerous stereocenters, requiring highly stereoselective reactions to control the relative and absolute configurations.
Macrocycle Formation: Closing the large, flexible 26-membered ring efficiently and with the correct geometry is a major hurdle.
Sensitive Functional Groups: The presence of a labile allylic epoxide and multiple double bonds necessitates careful planning of protecting group strategies and reaction sequences to avoid unwanted side reactions. nih.govoregonstate.edu
Congested Structural Motifs: The synthesis of sterically hindered regions, such as the 1,3-diene, requires powerful and highly selective bond-forming reactions. researchgate.netnih.gov
Innovations:
Development of Novel Coupling Reactions: The refinement of the Stille-Migita coupling for hindered substrates and the application of B-alkyl Suzuki couplings in complex settings represent significant advances. hkust.edu.hkresearchgate.netnih.gov
Advanced Macrocyclization Techniques: The strategic use of RCM, including on substrates containing sensitive vinyl epoxides, has been a game-changer for constructing the macrolactone core. hkust.edu.hkresearchgate.netnih.gov
Late-Stage Functionalization: The development of methods to install the delicate allylic epoxide at a late stage in the synthesis has been crucial for the successful completion of these molecules. nih.gov
Convergent and Flexible Strategies: The design of highly convergent synthetic routes has not only made the synthesis more efficient but has also enabled diverted total synthesis for the creation of valuable analogues. nih.govust.hk
Mechanistic Investigations of Amphidinolide B4 Biological Activity
Cellular Target Identification: Focus on Actin Interactions
The cytotoxic properties of the amphidinolide family have prompted investigations into their specific cellular targets. Research has identified the actin cytoskeleton as the primary target for several key members of this macrolide family. csic.esresearchgate.netresearchgate.net Of the numerous amphidinolides discovered, the molecular targets of five in particular—B1, H1, J, K, and X—have been scrutinized, and all have been shown to interact with actin. researchgate.netresearchgate.netnih.gov For instance, studies on Amphidinolide H1 demonstrated that treating cells with this compound leads to a significant disruption of the actin organization. researchgate.net Phenotypic analysis of cells treated with Amphidinolide H revealed the disruption of actin stress fibers, suggesting that the compound's cytotoxic effects are mediated through its interaction with the actin cytoskeleton. researchgate.net This consistent finding across multiple amphidinolide subfamilies strongly suggests that actin is a crucial biological target for this class of compounds. csic.es
Molecular Mechanisms of Actin Binding
The molecular interactions between amphidinolides and actin vary, with at least one member demonstrating a unique covalent binding mechanism. Detailed studies on Amphidinolide H1 have revealed that it forms a covalent bond with actin, a mechanism that distinguishes it from many other actin-stabilizing agents. researchgate.netresearchgate.net
Mass spectrometry analysis identified that Amphidinolide H1 covalently binds to Tyrosine 200 (Tyr200) in subdomain 4 of the actin protein. researchgate.netrsc.org This binding is facilitated by the opening of the epoxide unit present in the Amphidinolide H1 structure. rsc.org The interaction is also described as irreversible; once Amphidinolide H has bound to F-actin, its stabilizing effect remains even after unbound compound is washed away. nih.govcsic.es This covalent modification provides a powerful and lasting stabilization of the actin filament. rsc.org In contrast, other related marine macrolides, such as iriomoteolides, interact with actin in a non-covalent, reversible manner, highlighting the diverse binding strategies employed by these natural products. rsc.org
Comparative Mechanistic Studies Across Amphidinolide Subfamilies
The differing effects of various amphidinolide subfamilies on actin dynamics underscore the structural diversity within this class of macrolides. A comparative analysis reveals a clear division between F-actin stabilizing and destabilizing activities.
Amphidinolide B1 : Early reports indicated that Amphidinolide B1 increases the activity of actomyosin, the complex of actin and myosin that drives muscle contraction. researchgate.netresearchgate.net
Amphidinolide H1 : This 26-membered macrolide is a potent stabilizer of F-actin. researchgate.netresearchgate.netnih.govresearchgate.net It promotes polymerization and covalently binds to the actin filament, preventing its disassembly. researchgate.netnih.govcsic.es
Amphidinolide J : A smaller, 15-membered macrolide, Amphidinolide J acts as an F-actin destabilizer. researchgate.netresearchgate.netnih.govresearchgate.net It inhibits the assembly of G-actin monomers. acs.orgcsic.es
Amphidinolide K : This intermediate-sized, 19-membered macrolide has been shown to be an F-actin stabilizer. researchgate.netresearchgate.netnih.govresearchgate.netacs.orgmdpi.com
Amphidinolide X : Similar to Amphidinolide J, this 16-membered macrolide is an F-actin destabilizer that functions by inhibiting G-actin assembly. researchgate.netresearchgate.netnih.govresearchgate.netchemistryviews.org
The following table summarizes the distinct mechanisms of action for these representative amphidinolides.
| Amphidinolide Subfamily | Ring Size | Primary Effect on Actin | Mechanism of Action |
| Amphidinolide B1 | 25-membered | Increases Actomyosin Activity | Enhances the function of the actin-myosin complex. researchgate.netresearchgate.net |
| Amphidinolide H1 | 26-membered | F-actin Stabilization | Stimulates polymerization and covalently binds to F-actin. researchgate.netresearchgate.netnih.gov |
| Amphidinolide J | 15-membered | F-actin Destabilization | Inhibits G-actin assembly. researchgate.netallfordrugs.comcsic.es |
| Amphidinolide K | 19-membered | F-actin Stabilization | Stabilizes F-actin filaments. researchgate.netacs.orgmdpi.com |
| Amphidinolide X | 16-membered | F-actin Destabilization | Inhibits G-actin assembly. researchgate.netchemistryviews.orgcsic.es |
Impact of Structural Features on Mechanistic Profile
The diverse biological activities of amphidinolides are intrinsically linked to their complex and varied structures. Key structural features, such as the size of the macrolide ring and the presence of specific functional groups, appear to dictate their mechanistic profile.
There is a proposed correlation between the macrocycle's size and its specific target within the actin system. It has been suggested that smaller macrolides, such as the 15- and 16-membered rings of Amphidinolides J and X, tend to target G-actin, while larger 26-membered rings like Amphidinolide H1 target F-actin. researchgate.net
The presence of an epoxide functional group is another critical structural feature. In Amphidinolide H1, the epoxide is essential for its mechanism of covalent binding to actin. rsc.org Similarly, for Amphidinolide K, the epoxide groups were found to be necessary for its F-actin stabilizing activity, as analogues lacking these groups did not interact with F-actin. acs.org Further evidence for the importance of epoxide stereochemistry comes from studies on Amphidinolide B2, where the specific configuration of the epoxide was a significant factor in its anticancer activity. acs.org These findings highlight that specific structural motifs are crucial determinants of how these macrolides interact with and modulate the actin cytoskeleton.
Structure Activity Relationship Sar Studies of Amphidinolide B4 and Synthetic Analogues
Correlating Specific Functional Groups with Mechanistic Effects (e.g., allyl epoxide, S-cis-diene moiety, C-20 ketone)
Investigations into the amphidinolide family have pinpointed several functional groups as crucial for their cytotoxic mechanism. For amphidinolide H-type macrolides, which share a structural framework with Amphidinolide B4, studies have indicated that the presence of an allyl epoxide, an s-cis-diene moiety, and a ketone at the C-20 position are important for their cytotoxicity acs.orgnih.gov.
The allyl epoxide is a recurring feature in many of the most potent amphidinolides and is thought to be a key electrophilic site. nih.gov This functional group is believed to contribute to the covalent modification of biological targets, such as actin. nih.gov The high reactivity of the strained epoxide ring allows for nucleophilic attack by residues within the target protein, leading to irreversible inhibition and disruption of cellular processes. nih.gov
Stereochemical Influence on Biological Mechanism (e.g., Epoxide Stereochemistry)
The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of the amphidinolides. The precise orientation of the various functional groups is critical for effective interaction with their biological targets.
A compelling example of the importance of stereochemistry is the influence of the epoxide stereochemistry . A study on synthetic diastereomers of the proposed structure of amphidinolide B2, a close analogue of this compound, revealed a dramatic difference in potency based on the stereochemistry at the C8 and C9 positions of the epoxide ring. The proposed structure of amphidinolide B2 was found to be over 12-fold more potent than its C8,9-epimer in human DU145 prostate cancer cells. nih.gov This significant decrease in activity with the inversion of the epoxide's stereochemistry strongly suggests that a specific spatial arrangement of the epoxide is necessary for optimal binding and biological effect. nih.gov This highlights that not only the presence but also the precise stereochemical configuration of the allyl epoxide is a critical determinant of the anticancer activity of these macrolides. nih.gov
Design and Synthesis of Mechanistically Informative this compound Analogues
The synthesis of analogues of this compound and other members of the amphidinolide family has been a crucial strategy for elucidating their mechanism of action and for identifying the minimal structural requirements for cytotoxicity. These synthetic efforts have allowed for systematic modifications of the natural product's structure, providing valuable insights into the SAR.
The total synthesis of these complex molecules is a formidable challenge, often requiring multi-step sequences. nih.gov However, the flexibility of total synthesis allows for the creation of a diverse range of analogues that would be inaccessible from the natural source. researchgate.net For instance, the synthesis of a comprehensive set of diastereomers of amphidinolide V revealed that the stereostructure of the macrolactone is a highly critical parameter for cytotoxicity. researchgate.net In contrast, alterations to the side chain did not significantly diminish the cytotoxic effects, suggesting that the macrocyclic core is the primary determinant of activity. researchgate.net
The following table summarizes some of the key synthetic analogues that have been designed and synthesized to provide mechanistic insights:
| Analogue/Modification | Key Synthetic Strategy | Mechanistic Insight | Reference |
|---|---|---|---|
| C8,9-epimer of proposed Amphidinolide B2 | Total synthesis involving a late-stage epoxidation. | Demonstrated a >12-fold decrease in anti-tumor activity, highlighting the critical importance of the natural epoxide stereochemistry for biological function. | nih.gov |
| Amphidinolide V diastereomers | Ring-closing alkyne metathesis followed by intermolecular enyne metathesis. | Revealed that the stereostructure of the macrolactone is a highly critical parameter for cytotoxicity. | researchgate.net |
| Amphidinolide V side-chain analogues | Modular synthesis allowing for variation of the lipophilic chains. | Showed that alterations of the side chain did not significantly diminish cytotoxicity, focusing attention on the macrocyclic core. | researchgate.net |
| des-epoxy-Amphidinolide N | Convergent synthesis featuring a Ru-catalyzed alkene-alkyne coupling. | Allowed for comparison of NMR data, suggesting that amphidinolide N and carbenolide I are likely identical. | researchgate.net |
| Amphidinolide X | Silicon-tethered cross-metathesis to form the trisubstituted double bond. | The synthetic sample was used to study the interaction of this macrolide with actin. | nih.gov |
Computational Chemistry Approaches in SAR Analysis
Computational chemistry has emerged as a powerful tool in modern drug discovery and for the analysis of structure-activity relationships. oncodesign-services.com These methods can provide valuable insights into the conformational preferences of complex molecules like this compound and can help to rationalize observed SAR data at the molecular level.
While specific computational studies on this compound are not extensively reported, the application of these techniques to the broader amphidinolide family and other complex natural products is well-documented. Computational approaches can be broadly categorized into ligand-based and structure-based methods. oncodesign-services.com
Ligand-based methods rely on the analysis of a series of molecules with known activities to build a predictive model. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can identify physicochemical properties that correlate with biological activity. oncodesign-services.com
Structure-based methods , on the other hand, utilize the three-dimensional structure of the biological target. Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, helping to explain why certain functional groups or stereochemical arrangements are crucial for activity. oncodesign-services.com Molecular dynamics (MD) simulations can further explore the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction. mdpi.com
In the context of the amphidinolides, computational studies, such as those supported by Density Functional Theory (DFT) calculations, have been used to analyze conformational preferences and to support stereochemical assignments. nih.govuvic.ca For example, a rigorous conformational study of AMP-PX2, supported by experimental distance restraints and computational methods, was used to determine its absolute stereochemistry. nih.gov These computational approaches are invaluable for rationalizing the complex SAR of the amphidinolides and for guiding the design of new, mechanistically informative analogues.
Perspectives and Future Directions in Amphidinolide B4 Research
Development of Scalable and Sustainable Production Methods for Amphidinolide B4
A primary bottleneck in the comprehensive study and potential clinical application of this compound is its limited availability from natural sources. researchgate.netnih.gov The isolation from dinoflagellate cultures is often low-yielding, making it an impractical source for large quantities. mdpi.com Consequently, the development of scalable and sustainable production methods is a paramount objective.
Total synthesis represents a viable alternative to isolation from natural sources. Several research groups have reported on the total synthesis of this compound and related compounds, employing sophisticated chemical strategies. hkust.edu.hknih.govust.hk Key reactions in these synthetic routes have included B-alkyl Suzuki–Miyaura cross-coupling, Yamaguchi esterification, and ring-closing metathesis (RCM) to construct the complex macrolactone core. hkust.edu.hk While these syntheses are remarkable scientific achievements, they often involve numerous steps and may not be economically feasible for large-scale production.
Future efforts in this area should focus on:
Continuous-Flow Chemistry: Implementing continuous-flow microreaction processes could offer safer, more efficient, and scalable synthesis, as has been demonstrated for other complex molecules. rsc.org This technology can allow for precise control over reaction parameters, leading to higher yields and selectivity. rsc.org
Biotechnological Approaches: Exploring the biosynthetic pathways of this compound in Amphidinium species could open doors to metabolic engineering and fermentation-based production. mdpi.com Identifying and manipulating the polyketide synthase (PKS) gene clusters responsible for its production could lead to a more sustainable and scalable supply. mdpi.com
Sustainable Feedstocks: Research into utilizing renewable or recycled materials as starting points for chemical synthesis is a growing field. globenewswire.comchimia.ch Applying these principles to the synthesis of this compound would significantly enhance its sustainability profile. rsc.org
| Synthetic Strategy | Key Reactions | Reference |
| Multimodule Assembly | B-alkyl Suzuki–Miyaura cross-coupling, Yamaguchi esterification, Ring-Closing Metathesis (RCM) | hkust.edu.hk |
| Convergent Synthesis | Diastereoselective aldol (B89426) reactions, Horner-Wadsworth-Emmons macrocyclization | nih.gov |
Advanced Mechanistic Characterization at the Molecular Level
While this compound is known for its potent cytotoxicity, a detailed understanding of its mechanism of action at the molecular level remains an area of active investigation. mdpi.com Some members of the amphidinolide family, such as Amphidinolide H, are known to interact with the actin cytoskeleton. h2chemistry.comntu.edu.sg Specifically, Amphidinolide H has been shown to bind covalently to actin, thereby stabilizing filamentous actin (F-actin). h2chemistry.com
For this compound, future research should aim to:
Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and photo-affinity labeling to definitively identify the direct molecular targets of this compound within the cell.
Structural Biology Studies: Employing X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the structure of this compound in complex with its target protein(s). This would provide invaluable insights into the specific binding interactions and the conformational changes induced upon binding.
Biophysical Assays: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between this compound and its target(s).
A deeper mechanistic understanding will not only clarify how this compound exerts its cytotoxic effects but also provide a rational basis for the design of more potent and selective analogues.
Chemoinformatic and Computational Studies for Predictive SAR
Chemoinformatics and computational chemistry are powerful tools in modern drug discovery that can accelerate the process of identifying and optimizing lead compounds. springernature.comjopir.in These approaches can be instrumental in understanding the structure-activity relationships (SAR) of this compound and in predicting the biological activity of novel, yet-to-be-synthesized analogues.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models by correlating the structural features of this compound and its existing analogues with their cytotoxic activities. nih.govuni-bonn.de These models can then be used to predict the potency of virtual compounds, helping to prioritize synthetic efforts. nih.gov
Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding mode of this compound within the active site of its putative target protein(s). nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted binding pose and to understand the dynamic nature of the interaction.
Pharmacophore Modeling: Generating pharmacophore models that define the essential three-dimensional arrangement of chemical features required for the biological activity of this compound. researchgate.net These models can be used to screen virtual libraries of compounds to identify new scaffolds with the potential for similar activity.
| Computational Approach | Application in this compound Research | Potential Outcome |
| QSAR | Correlate structure with cytotoxicity | Predict activity of new analogues |
| Molecular Docking | Predict binding mode with target proteins | Guide rational drug design |
| Molecular Dynamics | Simulate compound-target interaction over time | Understand binding stability and mechanism |
| Pharmacophore Modeling | Identify key structural features for activity | Discover novel active compounds |
Exploration of Additional Cellular Pathways and Molecular Targets
Future research should investigate:
Cell Cycle Analysis: Determining if this compound induces cell cycle arrest at specific checkpoints, which could indicate interference with proteins that regulate cell division.
Apoptosis and Other Cell Death Pathways: Investigating whether the cytotoxicity of this compound is mediated through the induction of apoptosis, necrosis, or other forms of programmed cell death. This can be achieved by monitoring markers such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
Signaling Pathway Profiling: Using techniques like kinase inhibitor panels and phosphoproteomics to identify signaling pathways that are modulated by this compound treatment. Many cytotoxic agents exert their effects by interfering with key signaling nodes that control cell growth, proliferation, and survival. mdpi.com
Uncovering additional molecular targets and affected cellular pathways will provide a more comprehensive picture of this compound's bioactivity and may reveal novel therapeutic opportunities. mdpi.com
Application of Synthetic Methodology to Novel Analogues with Tailored Mechanistic Profiles
The total synthesis of this compound and other members of its family has not only provided access to these rare natural products but has also established a versatile chemical toolbox for the creation of novel analogues. nih.govust.hknih.gov By systematically modifying the structure of this compound, it is possible to create new compounds with tailored mechanistic profiles, potentially leading to improved potency, selectivity, or pharmacokinetic properties. nih.gov
Future synthetic campaigns could focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications at various positions around the macrolide ring and in the side chains. nih.govnih.gov Biological evaluation of these compounds will help to delineate the key structural features required for cytotoxicity.
Mechanism-Based Design: Once the molecular target and binding mode of this compound are elucidated, this information can be used to design analogues that make more optimal interactions with the target, potentially leading to increased potency. mdpi.com
Development of Molecular Probes: Synthesizing analogues that incorporate reporter tags, such as fluorescent dyes or biotin, can create valuable molecular probes. researchgate.net These probes can be used to visualize the subcellular localization of the compound and to facilitate the identification of its binding partners.
The ability to rationally design and synthesize novel analogues is a powerful advantage of a synthetic approach and will be critical in translating the initial discovery of this compound into tangible therapeutic advances.
Q & A
Q. What are the key structural features of Amphidinolide B4, and how are they experimentally validated?
this compound’s macrolide structure includes a 26-membered lactone ring with multiple stereocenters and a conjugated diene system. Structural validation typically employs:
- Nuclear Magnetic Resonance (NMR) : Assignments of proton and carbon signals (e.g., , , COSY, HSQC) to confirm stereochemistry .
- X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
Q. What methodologies are commonly used to isolate this compound from marine sources?
Isolation involves:
- Extraction : Organic solvent extraction (e.g., methanol, ethyl acetate) from marine dinoflagellates or symbiotic organisms.
- Chromatography : Multi-step purification via silica gel column chromatography, HPLC, or size-exclusion chromatography to separate complex mixtures .
- Bioassay-guided fractionation : Cytotoxicity assays (e.g., against HeLa cells) to track bioactive fractions during isolation .
Q. How can researchers ensure reproducibility in this compound bioactivity studies?
- Standardized cell lines : Use authenticated cell lines (e.g., ATCC-certified) with controlled passage numbers.
- Dose-response curves : Quantify IC values across multiple replicates to assess variability .
- Positive controls : Include established cytotoxic agents (e.g., doxorubicin) to validate assay conditions .
Advanced Research Questions
Q. What challenges arise in the total synthesis of this compound, and how are they addressed?
Key challenges include:
- Stereochemical control : Asymmetric synthesis techniques (e.g., Evans’ oxazolidinone auxiliaries, Shiina macrolactonization) to establish multiple stereocenters .
- Macrolactonization : Yamaguchi or Mitsunobu conditions to form the 26-membered ring without epimerization .
- Scalability : Optimizing protecting group strategies (e.g., TBS, PMB) to improve yields in multi-step sequences (e.g., 25-step synthesis from lactic acid) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Meta-analysis : Compare datasets across studies, focusing on variables like cell line sensitivity, purity of compounds (>95% by HPLC), and assay protocols .
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects that may explain variability in cytotoxicity .
- Collaborative validation : Share samples with independent labs to confirm bioactivity under standardized conditions .
Q. What advanced analytical techniques are critical for characterizing this compound derivatives?
- 2D-NMR (NOESY, ROESY) : Resolve spatial proximity of protons in complex stereochemical environments .
- Circular Dichroism (CD) : Correlate absolute configuration with optical activity for novel analogs .
- Cryo-EM or molecular docking : Study interactions with cellular targets (e.g., tubulin) to rationalize structure-activity relationships .
Q. How can researchers design experiments to compare this compound’s efficacy with other amphidinolides?
- Comparative cytotoxicity panels : Test across a diverse panel of cancer cell lines (e.g., NCI-60) to identify selectivity patterns .
- In vivo models : Use xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to evaluate therapeutic windows .
- Synergy studies : Combine with chemotherapeutic agents (e.g., paclitaxel) and calculate combination indices (CI) using the Chou-Talalay method .
Methodological Best Practices
- Data presentation : Use tables to summarize IC values across cell lines and figures to illustrate synthetic pathways or NMR spectra .
- Reproducibility : Document all experimental parameters (e.g., solvent grades, incubation times) in supplementary materials .
- Ethical compliance : Adhere to institutional guidelines for cytotoxic compound handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
